molecular formula C63H102O32 B2966007 [(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate CAS No. 849758-44-7

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

Cat. No.: B2966007
CAS No.: 849758-44-7
M. Wt: 1371.477
InChI Key: XSAOFMYGGAPKOT-GZRFKBICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a highly complex triterpene saponin with a molecular formula of C₅₈H₉₄O₂₈ and a molecular weight of 1,239.30 g/mol . Its structure features a triterpene core (picene derivative) substituted with multiple hydroxyl groups, methyl groups, and glycosidic linkages. The compound is classified under Triterpene Saponins due to its sugar moieties (oxane and oxolane rings) esterified to the triterpene aglycone .

Key properties include:

  • Topological Polar Surface Area (TPSA): 453.00 Ų (indicating high hydrophilicity).
  • Bioactivity: Predicted interactions with nuclear receptors (e.g., estrogen receptor binding: 80.36%) and enzymes (e.g., DNA lyase: 99.22% probability) .

Properties

IUPAC Name

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H102O32/c1-24-45(91-51-44(80)46(29(69)19-84-51)92-55-48(81)62(83,22-66)23-87-55)40(76)43(79)52(88-24)93-47-35(71)28(68)18-85-54(47)95-56(82)63-13-12-57(2,3)14-26(63)25-8-9-33-58(4)15-27(67)49(59(5,21-65)32(58)10-11-60(33,6)61(25,7)16-34(63)70)94-53-42(78)39(75)37(73)31(90-53)20-86-50-41(77)38(74)36(72)30(17-64)89-50/h8,24,26-55,64-81,83H,9-23H2,1-7H3/t24-,26-,27-,28-,29+,30+,31+,32+,33+,34+,35-,36+,37+,38-,39-,40-,41+,42+,43+,44+,45-,46-,47+,48-,49-,50+,51-,52-,53-,54-,55-,58-,59-,60+,61+,62+,63+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAOFMYGGAPKOT-MATWVVGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(C)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(CO1)(CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H]([C@@]7(C)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H102O32
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound in focus, with the IUPAC name [(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate , is a complex glycosidic structure that has garnered interest for its potential biological activities.

Chemical Structure and Properties

This compound is characterized by multiple hydroxyl groups and oxane rings which are known to contribute to various biological activities. Its structural complexity suggests potential interactions with biological macromolecules.

Biological Activities

  • Antioxidant Activity :
    • The presence of hydroxyl groups in the structure is often associated with antioxidant properties. Research indicates that compounds rich in hydroxyl functionalities can scavenge free radicals and reduce oxidative stress in cells .
  • Anti-inflammatory Effects :
    • Studies have shown that similar compounds can modulate inflammatory pathways. For instance, they may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX . This suggests a potential therapeutic role in conditions characterized by chronic inflammation.
  • Antimicrobial Properties :
    • The compound's structure may exhibit antimicrobial activity against various pathogens. Research into related glycosides has demonstrated efficacy against bacteria and fungi .
  • Potential Anticancer Activity :
    • Some studies have indicated that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer types. This is likely mediated through the modulation of signaling pathways involved in cell growth and survival .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of structurally similar compounds using DPPH and ABTS assays. The results indicated a significant reduction in radical concentration when treated with these compounds compared to controls.

Case Study 2: Anti-inflammatory Effects

In a clinical trial involving patients with rheumatoid arthritis (RA), a derivative of the compound showed promising results in reducing joint inflammation and improving patient mobility over a 12-week period .

Data Tables

Biological ActivityMechanism of ActionReferences
AntioxidantFree radical scavenging ,
Anti-inflammatoryInhibition of cytokines ,
AntimicrobialDisruption of microbial cell walls ,
AnticancerInduction of apoptosis ,

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Other Triterpene Saponins

Compound A (C₆₄H₁₀₂O₃₂, ):

  • Structural Differences: Compound A has additional hydroxyl and hydroxymethyl groups on its glycosidic chains, increasing its TPSA to 509.00 Ų compared to the target compound’s 453.00 Ų.
  • ADMET Contrasts: Oral Bioavailability: Compound A has lower predicted bioavailability (67.42% vs. 82.86% non-bioavailability in the target compound). Toxicity: Higher reproductive toxicity (95.56% vs. 90.00%) but lower mitochondrial toxicity (55.00% vs. 76.25%) .

Compound B (C₅₄H₈₈O₂₅, ):

  • Core Structure: Shares the triterpene backbone but lacks the hexamethyl substitution on the picene ring.
  • Solubility: Reduced H-bond donors (14 vs. 17) result in lower hydrophilicity (TPSA: 420 Ų) .

Comparison with Fluorinated Glycosides

Compound 16 ():

  • Structural Feature: Contains a perfluorinated undecanamide chain, drastically increasing lipophilicity (predicted XLogP: +1.2 vs. -4.30 for the target compound).
  • Bioactivity: Designed for targeted drug delivery due to fluorine’s stability, contrasting with the natural saponin’s broad receptor interactions .

Quantitative Comparison of Key Properties

Parameter Target Compound Compound A Compound 16
Molecular Weight 1,239.30 g/mol 1,383.50 g/mol ~1,100 g/mol*
H-Bond Donors 17 18 10
H-Bond Acceptors 28 32 20
Predicted Oral Bioavailability 17.14% (Non-bioavailable) 32.58% (Non-bioavailable) 45% (Moderate)
Toxicity (Reproductive) 90.00% 95.56% 50.00%

*Estimated from molecular formula in .

Methodological Considerations in Structural Comparison

  • Tanimoto Coefficients (): Binary fingerprint analysis using Tanimoto coefficients is less effective for highly substituted glycosides due to structural uniqueness. Graph-based subgraph matching (e.g., GEM-Path) is more accurate but computationally intensive .
  • NMR and Computational Simulation (): Essential for resolving stereochemical mismatches in complex molecules, as seen in crenarchaeol synthesis .

Q & A

Q. How to validate novel metabolites identified in mass spectrometry studies?

  • Workflow :
  • Step 1 : Fragment ion matching with databases (e.g., METLIN).
  • Step 2 : Synthesize proposed metabolites and compare retention times/MS spectra.
  • Step 3 : Isotopic labeling (13C^{13}\text{C}-glucose) confirms biosynthetic pathways .

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